Nsd-IN-4

Lung Squamous Cell Carcinoma Anti-proliferative IC50

Generic NSD inhibitors lack potency, selectivity, and oral bioavailability, introducing significant scientific risk for LUSC research. Nsd-IN-4 (Compound A8) is a validated, orally active NSD3 SET-domain inhibitor that resolves these gaps. - Enzyme IC50: 0.69 ± 0.06 µM (NSD3); cell IC50: 0.355 µM (NCI-H1703) - Selectivity profile: NSD3 (0.7 µM) > NSD2 (0.9 µM) > NSD1 (1.5 µM) - Confirmed in vivo efficacy: NCI-H520 xenograft model, oral dosing - Available from BenchChem with global shipping

Molecular Formula C17H12ClFN2O2
Molecular Weight 330.7 g/mol
Cat. No. B15581319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNsd-IN-4
Molecular FormulaC17H12ClFN2O2
Molecular Weight330.7 g/mol
Structural Identifiers
InChIInChI=1S/C17H12ClFN2O2/c18-13-15(21-8-6-10-3-1-4-11(19)9-10)17(23)14-12(16(13)22)5-2-7-20-14/h1-5,7,9,21H,6,8H2
InChIKeyNIVRSGFRGILTHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nsd-IN-4 (Compound A8) Overview


Nsd-IN-4 (Compound A8) is a synthetic small molecule characterized as a potent, orally active inhibitor of the nuclear receptor-binding SET domain protein 3 (NSD3) . It is a member of the NSD family of histone lysine methyltransferases, which also includes NSD1 and NSD2, and is specifically optimized for research in oncology and epigenetics . This compound serves as a critical tool for dissecting NSD3-driven pathways in cancer, particularly in models of lung squamous cell carcinoma (LUSC) .

NSD3 SET-domain catalytic inhibition studies
LUSC epigenetic pathway research context
Cellular target engagement characterization

Nsd-IN-4 vs. Other NSD Inhibitors


The NSD protein family (NSD1, NSD2, NSD3) shares significant sequence homology and catalyzes overlapping histone methylation events, yet each member drives distinct oncogenic programs in different cancer types . Consequently, the therapeutic or investigative value of an NSD inhibitor is not determined solely by its class membership but by its precise potency, selectivity profile within the family, and demonstrable in vivo efficacy. While early compounds like BIX-01294 and LEM-14-1189 exhibit broad or weak NSD inhibition, and others like NSD3-IN-2 lack in vivo validation, Nsd-IN-4 offers a unique, quantifiable combination of high cellular potency, defined selectivity over NSD1/NSD2, and documented oral efficacy in a tumor xenograft model . These differences render it a non-interchangeable asset for targeted NSD3 research and procurement decisions.

Pan-NSD inhibitor mismatch
Chaetocin-class inhibitors lack paralog resolution and oral bioavailability context; selectivity profile may not transfer
Domain-specific pharmacology divergence
PWWP1-domain antagonists may not engage catalytic SET domain — divergent molecular pharmacology compared to SET-domain inhibitors
Paralog-specific activity may not transfer
NSD2-selective tool compounds lack LUSC model validation; antiproliferative profile may differ in NSD3-driven contexts

Nsd-IN-4 Evidence Comparison


Enzymatic Potency vs. NSD3-IN-1

Nsd-IN-4 exhibits a potent, sub-micromolar inhibition of cell proliferation in the NCI-H1703 lung squamous cell carcinoma (LUSC) model, a cell line with documented NSD3 amplification . In a direct cross-study comparison, its anti-proliferative IC50 of 0.355 μM represents a substantial improvement over other published NSD3 inhibitors. It is approximately 50-fold more potent than NSD3-IN-2 and over 100-fold more potent than the early hit compound BIX-01294 in comparable cellular assays .

NSD3 Enzyme IC50
Head-to-head
0.69 ± 0.06 µM vs 28.58 µM (~41-fold)
Supports NSD3 catalytic inhibition review
Recombinant NSD3 SET domain assay context
Lung Squamous Cell Carcinoma Anti-proliferative IC50

LUSC Cell Activity vs. NSD2-IN-4

Direct binding of Nsd-IN-4 to its intended target, NSD3, has been confirmed in a cellular environment using Cellular Thermal Shift Assays (CETSA), demonstrating protein stabilization upon compound binding . In contrast, less advanced compounds like LEM-14-1189 and NSD3-IN-2 lack such robust, quantitative cellular target engagement data in their primary publications, often relying solely on in vitro enzymatic assays . Furthermore, Nsd-IN-4's mechanism of inducing dose-dependent apoptosis in LUSC cells links target engagement to a clear downstream functional outcome .

LUSC Cell IC50
Cross-study comparable
0.355 µM (NCI-H1703) vs 2.6 µM (CMK)
Supports LUSC antiproliferative endpoint context
Cross-model comparison; cell-type context required
Target Engagement Apoptosis CETSA

In Vivo Efficacy in LUSC Xenograft

Nsd-IN-4 exhibits a defined, quantifiable selectivity profile within the NSD family. In biochemical assays, its IC50 for the primary target NSD3 is 0.7 μM, while its activity against the closely related isoforms NSD1 and NSD2 is lower, with IC50 values of 1.5 μM and 0.9 μM, respectively . This 2.1-fold and 1.3-fold selectivity contrasts with broader pan-NSD inhibitors like BIX-01294, which shows undifferentiated activity (IC50 40-112 μM across all three isoforms), and LEM-14-1189, which is more active against NSD3 and NSD2 but less potent overall .

In Vivo Model
Model context
Tumor growth suppression (NCI-H520 xenograft, oral)
Supports in vivo model-response evaluation
Qualitative endpoint; tolerability context reported
Selectivity NSD1 NSD2 NSD3

NSD Paralog Selectivity vs. Chaetocin

Nsd-IN-4 has been advanced to in vivo testing where it significantly suppressed tumor growth in an NCI-H520 xenograft mouse model without observable adverse effects, following oral administration . This is a critical differentiator from other published NSD3 inhibitors like NSD3-IN-2 and compound 13i, which are often limited to in vitro characterization and lack supporting in vivo efficacy data . The study also notes the compound's favorable pharmacokinetic properties, a key requirement for effective in vivo use .

Paralog Selectivity
Data to verify
NSD3/NSD1 2.1-fold; NSD3/NSD2 1.3-fold
Reported paralog selectivity context
Source review required; modest selectivity window
In Vivo Efficacy Xenograft Oral Bioavailability Pharmacokinetics

Nsd-IN-4 Application Scenarios


LUSC Target Validation

Nsd-IN-4 is the compound of choice for studies investigating NSD3's role in LUSC pathogenesis and therapeutic response. Its sub-micromolar IC50 (0.355 μM) in the NCI-H1703 cell line provides a highly relevant and validated in vitro model for probing NSD3-dependent proliferation, survival, and gene expression programs . The compound's confirmed target engagement via CETSA and induction of apoptosis further support its use in detailed mechanistic studies .

In Vivo LUSC Xenograft Efficacy

For researchers requiring an orally bioavailable NSD3 inhibitor with proven in vivo activity, Nsd-IN-4 is the leading candidate. Its demonstrated ability to suppress tumor growth in an NCI-H520 xenograft model provides a clear rationale for its use in preclinical proof-of-concept studies . This is a significant advantage over other NSD3 inhibitors that lack such validation .

Selectivity Benchmarking vs. Pan-NSD Inhibitors

Nsd-IN-4's defined selectivity profile (NSD3 IC50 = 0.7 μM, NSD2 IC50 = 0.9 μM, NSD1 IC50 = 1.5 μM) makes it a valuable chemical probe for dissecting the distinct biological functions of NSD3 relative to NSD1 and NSD2 . Unlike pan-NSD inhibitors, this profile allows for more precise attribution of cellular and molecular phenotypes to the inhibition of a specific family member, enhancing the quality of comparative research studies.

Application
Selection Property
Validation Focus
NSD3 pathway target validation
LUSC model activity context
Target engagement and proliferation endpoints
In vivo LUSC model studies
Oral route model context
Tumor growth suppression endpoints
NSD paralog selectivity studies
Paralog selectivity review
H3K36 methylation endpoint attribution
HTS assay development
Positive-control assay context
Screening signal-window review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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